

Application Notes and Protocols: In Vitro Studies with Eflornithine (α -difluoromethylornithine)

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Compound of Interest

Compound Name: 5-Fluoromethylornithine

Cat. No.: B039485

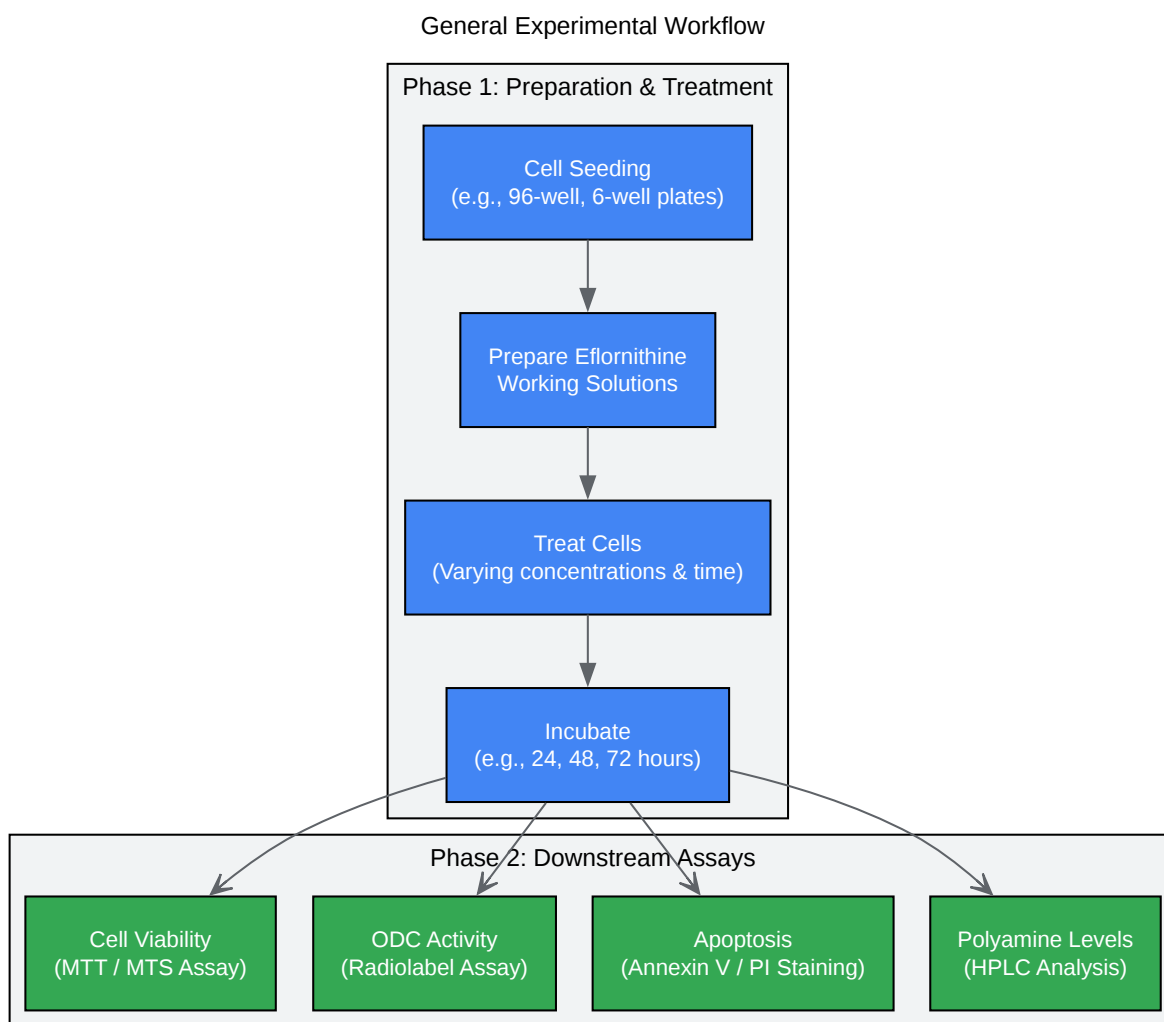
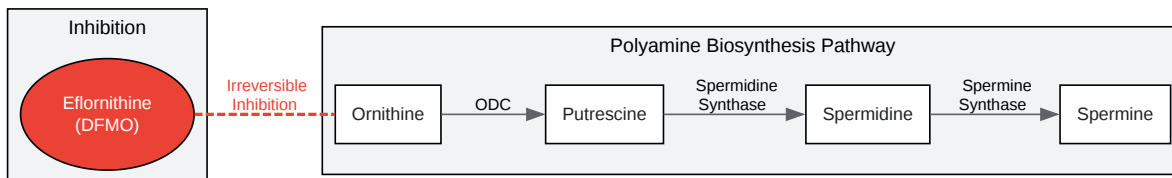
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Audience: Researchers, scientists, and drug development professionals.

Introduction: This document provides detailed protocols for in vitro studies of α -difluoromethylornithine (DFMO), an irreversible inhibitor of ornithine decarboxylase (ODC). ODC is the first and rate-limiting enzyme in the biosynthesis of polyamines, which are essential for cellular proliferation.[1][2] Increased polyamine levels are associated with carcinogenesis, making ODC a key target in cancer therapy.[3]

It is important to distinguish α -difluoromethylornithine (DFMO, also known as eflornithine) from a similarly named compound, **5-Fluoromethylornithine** (5-FMOrn). While eflornithine is a specific inhibitor of Ornithine Decarboxylase (ODC), 5-FMOrn is an irreversible inhibitor of L-ornithine:2-oxoacid aminotransferase (OAT).[4] This guide focuses on eflornithine (DFMO) for its role in studying the depletion of polyamines through ODC inhibition.

Mechanism of Action: Eflornithine acts as a "suicide inhibitor," binding irreversibly to ornithine decarboxylase.[5] This enzymatic blockade prevents the conversion of ornithine to putrescine, the initial step in the polyamine synthesis pathway.[6] The resulting depletion of intracellular polyamines, such as putrescine, spermidine, and spermine, leads to an inhibition of cell proliferation and can induce cell cycle arrest.[2][5]



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